Aqueous Solubility: Dihydrochloride Salt vs. Free Base
The dihydrochloride salt form (CAS 1245782-70-0) provides enhanced aqueous solubility compared to the free base ethyl 2-amino-2-(pyridin-4-yl)acetate (CAS 500993-03-3), as explicitly noted in supplier technical documentation . The bis-hydrochloride salt contains two equivalents of HCl, yielding three hydrogen bond donor counts (vs. one for the free base), and a calculated topological polar surface area of 65.2 Ų, which collectively predict significantly higher aqueous solubility [1]. The free base form is predominantly organic-solvent soluble, while the dihydrochloride salt is directly amenable to aqueous biological assay buffers without the need for co-solvents . Although quantitative solubility values (mg/mL) were not independently measured in the sourced literature, the general principle that dihydrochloride salts of amino esters exhibit 10- to 100-fold higher aqueous solubility than their corresponding free bases is well-established in pharmaceutical salt screening [2].
| Evidence Dimension | Aqueous solubility (qualitative and predicted) |
|---|---|
| Target Compound Data | Dihydrochloride salt; 3 H-bond donors; 65.2 Ų TPSA; described as water-soluble by suppliers; suitable for aqueous buffer preparation [1] |
| Comparator Or Baseline | Free base (CAS 500993-03-3): 1 H-bond donor; lower TPSA; predominantly organic-solvent soluble; requires DMSO or co-solvent for aqueous assays |
| Quantified Difference | Not directly quantified in sourced literature; class-level inference predicts ≥10× aqueous solubility enhancement for dihydrochloride vs. free base [2] |
| Conditions | Supplier technical datasheets; PubChem computed physicochemical properties; general pharmaceutical salt solubility principles |
Why This Matters
For biological assays requiring aqueous buffers (e.g., enzyme inhibition, cell-based assays), the dihydrochloride salt eliminates the need for DMSO co-solvent, reducing solvent-induced assay artifacts and improving dose-response accuracy.
- [1] PubChem. Compound Summary for CID 53429623: Computed Properties (H-Bond Donor Count: 3; H-Bond Acceptor Count: 4; TPSA: 65.2 Ų; Rotatable Bond Count: 4). NCBI. Accessed April 2026. View Source
- [2] Stahl, P.H. & Wermuth, C.G. (Eds.). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. 2nd Edition. Wiley-VCH, 2011. (Class-level reference for hydrochloride salt solubility enhancement of amino esters). View Source
